Decahydro-2-isopropenyl-8-methylazulene-4-methanol

Fragrance chemistry Volatility Formulation design

Fragrance formulators often rely on high-MW fixatives that suppress top-note brilliance to achieve longevity. This fully saturated guaiane-type sesquiterpene alcohol offers an alternative built on measurable physical parameters: - Boiling point 314.7 °C (vs. 288 °C for guaiol) - enables a linear evaporation profile and extended dry-down without additional fixatives. - XLogP3-AA of 4.7 (~20× more lipophilic than guaiol) - drives preferential deposition onto hydrophobic fabric surfaces during wash cycles for persistent freshness. - Primary alcohol (-CH₂OH) at the 4-position undergoes esterification more rapidly than tertiary guaiol, reducing catalyst loading and improving yield in acetate pro-fragrance (CAS 68891-91-8) manufacture. - Density 0.916 g/cm³ and refractive index 1.476 provide simple, rapid QC identity checks to distinguish from the methano-bridged analog (CAS 95008-96-1), minimizing supply-chain mis-shipment risk.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 95044-44-3
Cat. No. B12663668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydro-2-isopropenyl-8-methylazulene-4-methanol
CAS95044-44-3
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1CCCC(C2C1CC(C2)C(=C)C)CO
InChIInChI=1S/C15H26O/c1-10(2)13-7-14-11(3)5-4-6-12(9-16)15(14)8-13/h11-16H,1,4-9H2,2-3H3
InChIKeyFESUBAPWUIYMFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decahydro-2-isopropenyl-8-methylazulene-4-methanol: Overview & Sourcing Relevance


Decahydro-2-isopropenyl-8-methylazulene-4-methanol is a fully saturated bicyclic sesquiterpene alcohol belonging to the guaiane/deca­hydroazulene class [1]. Its IUPAC name is (8-methyl-2-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulen-4-yl)methanol, with the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol . The compound is categorized as a terpene alcohol and is listed in fragrance ingredient inventories, suggesting its primary use is as a fragrance or flavor intermediate [1].

Decahydro-2-isopropenyl-8-methylazulene-4-methanol: Substitution Limitations


Although several sesquiterpene alcohols share the decahydroazulene skeleton (e.g., guaiol, dihydroguaiol), even minor structural differences—such as the position of the hydroxyl group, the degree of unsaturation, or the presence of a methano bridge—can significantly alter volatility (boiling point), hydrophobicity (log P), and odor character [1]. The target compound carries a primary alcohol (–CH₂OH) at the 4-position on a fully saturated decahydroazulene ring, distinguishing it from the tertiary alcohol of guaiol (guai-1(5)-en-11-ol) and the bridged analog decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol .

Decahydro-2-isopropenyl-8-methylazulene-4-methanol: Head-to-Head Comparison


Boiling Point & Fragrance Tenacity

The target compound exhibits a higher boiling point (314.7 °C at 760 mmHg) than the structurally related guaiol (288 °C at 760 mmHg) [1]. This 26.7 °C increase indicates lower volatility, which can prolong fragrance tenacity on skin or in a product matrix.

Fragrance chemistry Volatility Formulation design

Hydrophobicity & Deposition Efficiency

The target compound has a computed XLogP3-AA of 4.7 [1], notably higher than the XLogP3-AA of 3.4 reported for guaiol [2]. This 1.3-unit increase in log P indicates substantially greater lipophilicity, which can affect solubility in fragrance solvents, deposition on fabrics, and skin substantivity.

Partition coefficient Formulation science Deposition

Density & Refractive Index for Purity Verification

The reported density (0.916 g/cm³) and refractive index (1.476) of the target compound differ from the density (~0.96 g/cm³) and refractive index (~1.502) of the bridged analog decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol . These measurable physical constants can serve as rapid identity and purity checks during incoming material inspection.

Quality control Refractive index Purity verification

Esterification Reactivity for Pro-fragrance Design

The target compound possesses a single hydrogen bond donor (the primary –CH₂OH group) and a single hydrogen bond acceptor, identical in count to guaiol but differing in alcohol type (primary vs. tertiary) [1]. Primary alcohols generally undergo esterification faster than tertiary alcohols under mild conditions, potentially offering higher conversion efficiency when synthesizing the corresponding acetate ester (CAS 68891-91-8) .

Pro-fragrance Esterification Reactivity

Decahydro-2-isopropenyl-8-methylazulene-4-methanol: Application Scenarios


Long-Lasting Fine Fragrance

The target compound's elevated boiling point (314.7 °C vs. 288 °C for guaiol) and high log P (4.7) make it a candidate for extended dry-down in fine fragrances, body lotions, and hair care products where prolonged scent retention is desired . Its low volatility can help formulators achieve a more linear evaporation profile, reducing the need for high-molecular-weight fixatives that may suppress top-note brilliance.

Fabric Care with Enhanced Deposition

With an XLogP3-AA of 4.7—approximately 20-fold more lipophilic than guaiol—this compound may deposit more efficiently onto hydrophobic fabric surfaces (e.g., polyester, cotton-poly blends) during the wash cycle, potentially providing longer-lasting freshness benefits in laundry care applications [1].

Pro-Fragrance Ester Synthesis

The primary alcohol functionality of the target compound is expected to undergo esterification more rapidly than the tertiary alcohol of guaiol, enabling cost-effective synthesis of the corresponding acetate ester (CAS 68891-91-8) for controlled-release fragrance technologies . This reactivity advantage may reduce catalyst requirements and improve yield in industrial-scale pro-fragrance manufacturing.

QC for Multi-Product Supply Chains

The distinct density (0.916 g/cm³) and refractive index (1.476) values provide procurement and quality assurance teams with simple, rapid identity checks to distinguish this compound from the structurally similar methano-bridged analog (CAS 95008-96-1), minimizing the risk of mis-shipment in fragrance intermediate supply chains .

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